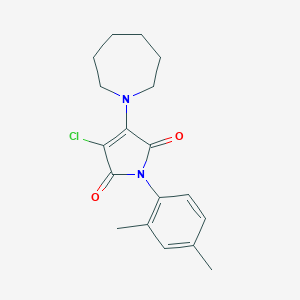
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a chloro-substituted pyrrole ring, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the chlorinated pyrrole reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Azepane Ring: The final step involves the formation of the azepane ring through a cyclization reaction, which can be achieved using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the pyrrole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dechlorinated or reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-azepan-1-yl-4-chloro-1-phenyl-1H-pyrrole-2,5-dione: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-azepan-1-yl-4-bromo-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromo group instead of a chloro group.
3-piperidin-1-yl-4-chloro-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring, chloro group, and dimethylphenyl group in 3-(Azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
307528-21-8 |
|---|---|
Fórmula molecular |
C18H21ClN2O2 |
Peso molecular |
332.8g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H21ClN2O2/c1-12-7-8-14(13(2)11-12)21-17(22)15(19)16(18(21)23)20-9-5-3-4-6-10-20/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
XYNIMWLQKBQXBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3)C |
Solubilidad |
4.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















